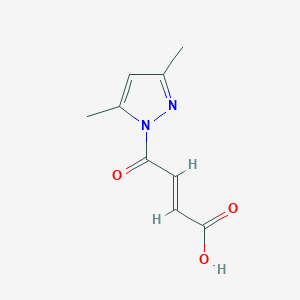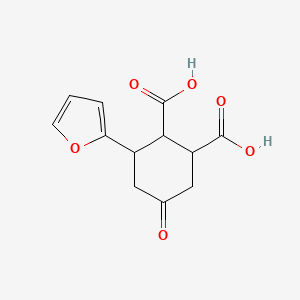
3-(2-Furanyl)-5-oxo-1,2-cyclohexanedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid is an organic compound that features a furan ring attached to a cyclohexane ring with two carboxylic acid groups and a ketone group This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-diketones.
Attachment to the Cyclohexane Ring: The furan ring is then attached to a cyclohexane ring through a series of reactions, such as Friedel-Crafts acylation or alkylation.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the use of Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid groups to aldehydes.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Condensation: Aldehydes, ketones, amines.
Major Products Formed
Oxidation: Formation of additional carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Condensation: Formation of larger organic molecules or polymers.
科学的研究の応用
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid groups can form hydrogen bonds with amino acid side chains. The ketone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with one carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a furan ring and a cyclohexane ring, along with multiple functional groups (carboxylic acids and a ketone). This combination of structural features provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
130598-06-0 |
|---|---|
分子式 |
C12H12O6 |
分子量 |
252.22 g/mol |
IUPAC名 |
3-(furan-2-yl)-5-oxocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O6/c13-6-4-7(9-2-1-3-18-9)10(12(16)17)8(5-6)11(14)15/h1-3,7-8,10H,4-5H2,(H,14,15)(H,16,17) |
InChIキー |
RLBGCGZFKPFZGO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(CC1=O)C(=O)O)C(=O)O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
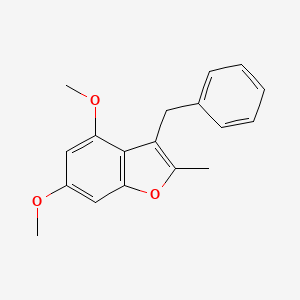
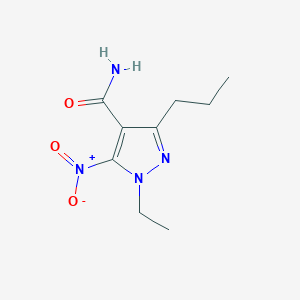

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
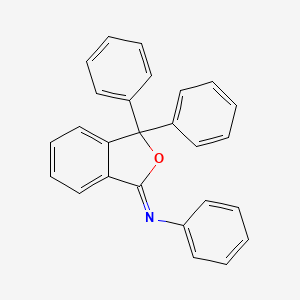
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
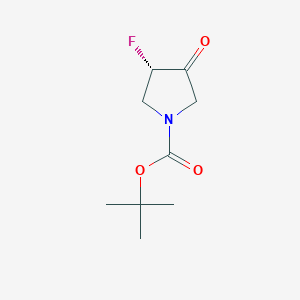
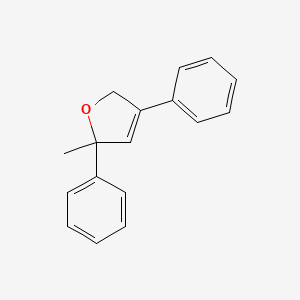
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
